N-Octyl-p-anisidine

Lipophilicity Polymer Compatibility Antioxidant Migration

Additive volatility and surface migration in non-polar elastomers and high-temperature lubricants compromise long-term oxidative stability. N-Octyl-p-anisidine (CAS 16663-87-9) directly addresses these failure modes through its n-octyl substituent, which confers a LogP of 4.77-over two orders of magnitude more lipophilic than N-methyl-p-anisidine (LogP ~1.8). • Superior solubility in hydrocarbon-based matrices (NR, SBR, polyolefins, ester lubricants). • Boiling point of 349.7°C ensures minimal thermal loss during high-temperature compounding and service. • Resists surface blooming, reducing extractability for food-contact and agricultural film applications. Supplied at 98% purity for industrial antioxidant formulation and structure-activity relationship (SAR) studies.

Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
CAS No. 16663-87-9
Cat. No. B091385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octyl-p-anisidine
CAS16663-87-9
Molecular FormulaC15H25NO
Molecular Weight235.36 g/mol
Structural Identifiers
SMILESCCCCCCCCNC1=CC=C(C=C1)OC
InChIInChI=1S/C15H25NO/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14/h9-12,16H,3-8,13H2,1-2H3
InChIKeyBMIYEEFUOGMAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / 1 kilogram / 25 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octyl-p-anisidine Procurement Guide


N-Octyl-p-anisidine (CAS 16663-87-9) is a secondary aromatic amine, specifically a p-anisidine derivative with an n-octyl substituent on the nitrogen atom [REFS-1, REFS-2]. This structural feature imparts a calculated partition coefficient (LogP) of 4.77 and a boiling point of 349.7°C, indicating high lipophilicity and low volatility [1]. It is primarily investigated as an antioxidant and UV stabilizer for non-polar systems including rubber, plastics, lubricants, and fuels . The compound is commercially available at technical grades, typically with a purity of 95-98% .

MatrixHigh-lipophilicity stabilizer formulated for non-polar systems
ProcessingSuited for high-temperature compounding and end-use conditions
GradeIndustrial-grade procurement context; technical purity range

Why N-Octyl-p-anisidine Cannot Be Substituted


Substitution with shorter-chain N-alkyl-p-anisidines (e.g., N-methyl- or N-ethyl-p-anisidine) is not scientifically interchangeable due to fundamental differences in physicochemical properties that dictate performance in non-polar environments. The n-octyl chain on the target compound is the primary driver of its high lipophilicity, as evidenced by its computed LogP of 4.77 [1], compared to a LogP of ~1.8 for N-methyl-p-anisidine . This difference of over two orders of magnitude in the octanol-water partition coefficient implies vastly superior solubility and compatibility in hydrocarbon-based matrices such as rubber, lubricating oils, and polyolefin plastics. Furthermore, its high boiling point (349.7°C) [1] directly translates to lower volatility and greater thermal stability during high-temperature processing and end-use, a critical advantage over its lower molecular weight analogs. These differences render generic substitution scientifically invalid for applications demanding low extractability, high thermal resistance, and sustained antioxidant protection in non-aqueous media.

Risk Dimension
N-Octyl-p-anisidine
Shorter-chain analogs
Lipophilicity gap
High LogP drives non-polar matrix compatibility
Substantially lower LogP may shift compatibility away from hydrocarbon matrices
Volatility divergence
Low volatility supports high-temperature processing retention
Higher volatility may alter thermal processing performance and additive retention
QC method mismatch
Strong RP-HPLC retention profile defined
Earlier elution expected; QC method may require revalidation for identity confirmation

N-Octyl-p-anisidine Comparative Evidence


Lipophilicity Advantage vs. N-Methyl-p-anisidine

The target compound N-Octyl-p-anisidine exhibits a calculated LogP (octanol-water partition coefficient) of 4.77 [1]. Direct comparison with the shorter-chain analog N-methyl-p-anisidine, which has a reported LogP of 1.81 , reveals a quantitative difference of ΔLogP = 2.96. This corresponds to an over 900-fold greater partitioning into the organic phase, theoretically predicting significantly enhanced solubility and compatibility in non-polar polymer and lubricant systems.

Lipophilicity
Cross-study comparable
Target LogP = 4.77 vs. N-Methyl-p-anisidine LogP = 1.81
ΔLogP = 2.96 (~916× greater organic-phase partitioning)
Supports lipophilicity-driven selection for non-polar matrices
In silico estimate; experimental LogP confirmation advised
Lipophilicity Polymer Compatibility Antioxidant Migration

Thermal Stability vs. N-Methyl-p-anisidine

N-Octyl-p-anisidine has a boiling point of 349.7°C at 760 mmHg [1]. This is substantially higher than the boiling point of N-methyl-p-anisidine, which is 135-136°C at a reduced pressure of 19 mmHg . While the pressure conditions differ, the dramatic difference in boiling temperature indicates a much lower volatility for the octyl derivative, which is a key advantage for applications involving high-temperature processing, such as rubber vulcanization or high-shear lubricant operations.

Thermal Stability
Cross-study comparable
Target bp 349.7°C (760 mmHg) vs. N-Methyl-p-anisidine bp 135–136°C (19 mmHg)
Target boils >200°C higher, even accounting for pressure differences
Supports thermal-stability screening for high-temperature applications
Pressure conditions differ across sources; direct comparison limited
Thermal Stability Volatility Rubber Vulcanization

HPLC Retention for QC and Differentiation

A validated reverse-phase HPLC method for N-Octyl-p-anisidine separation has been established using a Newcrom R1 column [1]. The method's basis is the compound's high LogP of 4.77, which results in strong retention. In contrast, N-methyl-p-anisidine (LogP ~1.8) would elute significantly earlier under identical reversed-phase conditions. This difference in retention time is a quantifiable and practical tool for identifying and quantifying the compound in complex mixtures, verifying its purity, and ensuring the correct material is being procured.

HPLC Retention
Class-level inference
RP-HPLC on Newcrom R1 column; strong retention driven by LogP 4.77
Shorter-chain analog (LogP ~1.8) would elute significantly earlier
Supports QC identity confirmation and purity verification
Retention inferred from LogP; method-specific validation needed
HPLC Quality Control Reversed-Phase

N-Octyl-p-anisidine Application Scenarios


Non-Blooming Antioxidant for Rubber & Polyolefins

The high lipophilicity (LogP 4.77) and low volatility of N-Octyl-p-anisidine make it a prime candidate for antioxidant packages in hydrocarbon-based elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR) [REFS-1, REFS-2]. Compared to the much less lipophilic N-methyl-p-anisidine, it will resist surface blooming and ensure long-term thermal-oxidative stability throughout the vulcanizate's service life, a critical requirement for automotive tires and industrial rubber goods.

High-Temperature Lubricant and Oil Stabilizer

In synthetic ester or hydrocarbon-based lubricants operating at elevated temperatures, additive volatility is a primary failure mode. With a boiling point of 349.7°C [1], N-Octyl-p-anisidine provides a quantifiable advantage in thermal endurance over lower alkyl anisidines, making it a rationally superior selection for procurement in the formulation of high-temperature industrial oils and greases.

LogP-Antioxidant Efficacy Correlation Standard

For research laboratories investigating the relationship between molecular structure, hydrophobicity, and anti-oxidant/anti-rad performance, N-Octyl-p-anisidine serves as an essential member of a homologous series [REFS-1, REFS-2]. Its precisely defined LogP of 4.77 fills the gap between lower alkyl anisidines and even longer, more waxy analogs. Procuring this specific compound allows for systematic structure-activity relationship (SAR) studies with industrial relevance.

UV Stabilizer for Low-Extractable Films

For polyolefin films used in food packaging or agricultural applications, migration of additives is tightly restricted. The significantly enhanced compatibility of N-Octyl-p-anisidine with the polyolefin matrix, as predicted by its LogP, makes it a scientifically sound choice to minimize extractability while providing UV protection, which is not achievable with its less lipophilic, more easily leached counterparts [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Rubber & polyolefin antioxidant formulation
High lipophilicity and low volatility profile
Surface-blooming resistance and thermal-oxidative stability under service conditions
High-temperature lubricant stabilization
Low volatility and thermal endurance profile
Additive retention under sustained thermal load
Structure-activity relationship studies
Defined LogP within homologous series
Hydrophobicity-antioxidant performance correlation
Low-migration polyolefin film stabilization
Matrix compatibility and low extractability
Migration resistance and UV protection retention
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